molecular formula C6H3ClN2S B8809159 2-Chlorothiazolo[5,4-c]pyridine

2-Chlorothiazolo[5,4-c]pyridine

Cat. No.: B8809159
M. Wt: 170.62 g/mol
InChI Key: CTSXGCTZFIRWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorothiazolo[5,4-c]pyridine is a useful research compound. Its molecular formula is C6H3ClN2S and its molecular weight is 170.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

2-chloro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C6H3ClN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H

InChI Key

CTSXGCTZFIRWGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(S2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold mixture of dimethylformamide (DMF, 1.1 mL) and DCE (8 mL) was added dropwise a solution of oxalyl chloride (1.73 mL) in DCE (4 mL). A white precipitate formed, and the reaction mixture was stirred at rt for 5 min. [1,3]Thiazolo[5,4-c]pyridine-2(1H)-thione (1 g, 6 mmol) was added in portions, and the reaction mixture was stirred at reflux for 3 h. After cooling to rt, the reaction mixture was treated with water (20 mL) and saturated (satd.) aqueous (aq.) NaHCO3 (100 mL) and then extracted with ethyl acetate (EtOAc) (2×100 mL). The combined organic layers were dried, filtered and concentrated to provide the desired product as a brown solid (1 g, 87%). 1H NMR (400 MHz, CDCl3): 9.11 (d, J=0.8, 1H), 8.68 (d, J=5.6, 1H), 7.85 (dd, J=5.6, 0.8, 1H). MS (ESI): mass calcd. for C6H3ClN2S, 169.97; m/z found, 171.0 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
87%

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